molecular formula C13H19N B12073330 N-(cyclopropylmethyl)-2-(propan-2-yl)aniline

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline

Cat. No.: B12073330
M. Wt: 189.30 g/mol
InChI Key: GKOFMMDUOUBYOJ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a cyclopropylmethyl group and a propan-2-yl group attached to the nitrogen and the benzene ring, respectively. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(propan-2-yl)aniline typically involves the reaction of 2-(propan-2-yl)aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring, leading to the formation of substituted anilines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Scientific Research Applications

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-(methyl)aniline
  • N-(cyclopropylmethyl)-2-(ethyl)aniline
  • N-(cyclopropylmethyl)-2-(tert-butyl)aniline

Uniqueness

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline is unique due to the presence of both cyclopropylmethyl and propan-2-yl groups, which confer distinct steric and electronic properties. These features influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-propan-2-ylaniline

InChI

InChI=1S/C13H19N/c1-10(2)12-5-3-4-6-13(12)14-9-11-7-8-11/h3-6,10-11,14H,7-9H2,1-2H3

InChI Key

GKOFMMDUOUBYOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NCC2CC2

Origin of Product

United States

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